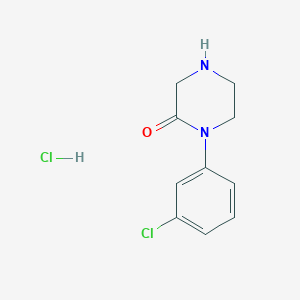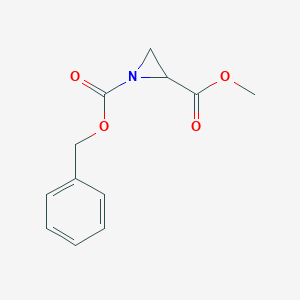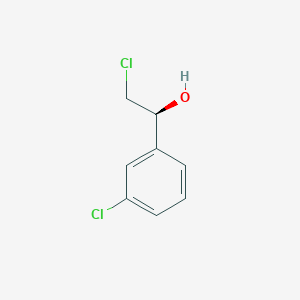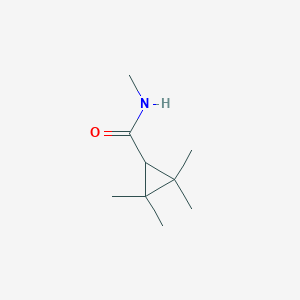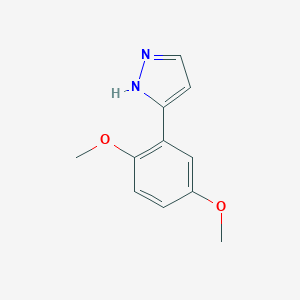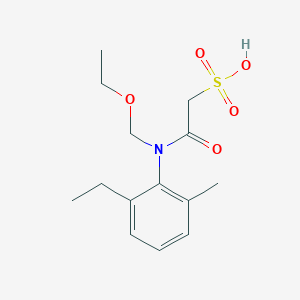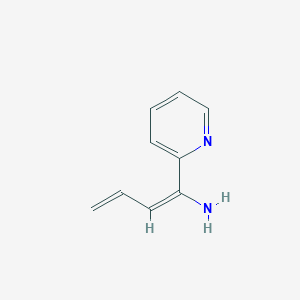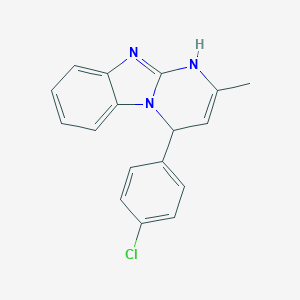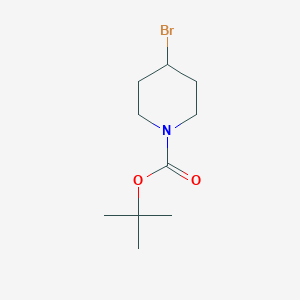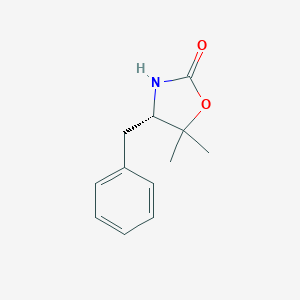![molecular formula C8H12O3 B060632 Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-87-3](/img/structure/B60632.png)
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
“Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H12O3 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound is not straightforward and requires multiple chemical steps . A method for acylation of [1.1.1]propellane to give bicyclo [1.1.1]pentane (BCP) carboxamides and ketones has been developed . This provides a one-step access to monosubstituted BCP carboxamides .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C (OC)C1 (C2)CC2 (CO)C1 . The InChI is 1S/C8H12O3/c1-11-6 (10)8-2-7 (3-8,4-8)5-9/h9H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 156.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 3 . The topological polar surface area is 46.5 Ų .Scientific Research Applications
Materials Science
“Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a type of bicyclo[1.1.1]pentane (BCP) derivative. BCP derivatives have been extensively investigated in materials science. They have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and in the construction of metal–organic frameworks .
Drug Discovery
The BCP motif, which includes “Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate”, has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This is because increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Bioisosteric Replacements
Bioisosteric replacement has been identified as a strategy to circumvent Markush structure patent claims on drug candidates . “Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate” could potentially be used in this context.
Synthesis of BCP Analogues
This compound displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
Continuous Flow Synthesis
“Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate” could potentially be used in a continuous flow process to generate [1.1.1]propellane on demand . This could provide an attractive and straightforward access to various BCP species .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLJVZXUYVJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
CAS RN |
180464-87-3 | |
| Record name | methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)

